Phenylpyrrolidinone derivative 4
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H18F3N5O |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-3-fluorophenyl]-3-(3,5-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H18F3N5O/c1-30-10-18(20-21(27)28-11-29-22(20)30)17-3-2-15(9-19(17)26)31-5-4-16(23(31)32)12-6-13(24)8-14(25)7-12/h2-3,6-11,16H,4-5H2,1H3,(H2,27,28,29) |
InChI Key |
JZSDPOSETBCTOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=C(C=C(C=C3)N4CCC(C4=O)C5=CC(=CC(=C5)F)F)F |
Origin of Product |
United States |
Strategic Chemical Synthesis and Advanced Structural Elucidation
Rational Design and Synthetic Routes Towards (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid
The design of a synthetic pathway for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid is centered on constructing the core 4-phenylpyrrolidinone ring and then introducing the acetic acid side chain at the nitrogen atom.
A logical retrosynthetic approach for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid begins by disconnecting the acetic acid side chain from the nitrogen of the pyrrolidinone ring. This disconnection points to 4-phenylpyrrolidin-2-one as the immediate precursor.
Further deconstruction of the 4-phenylpyrrolidin-2-one ring can be envisioned through the cleavage of the amide bond, leading to a γ-amino acid, 4-amino-3-phenylbutanoic acid. This linear precursor can be traced back to simpler starting materials. A plausible route involves the reduction of a nitrile group, suggesting 3-cyano-3-phenylpropanoic acid or its ester derivative as a key intermediate. This intermediate, in turn, can be synthesized through the reaction of phenylacetonitrile (B145931) and an acetate (B1210297) equivalent.
The forward synthesis begins with the reaction of phenylacetonitrile and ethyl bromoacetate (B1195939) under basic conditions to yield ethyl 3-cyano-3-phenylpropanoate. google.com This is followed by the catalytic hydrogenation of the nitrile group to an amine using a catalyst such as Raney nickel. google.com The resulting 4-amino-3-phenylbutanoic acid ethyl ester then undergoes spontaneous intramolecular cyclization upon heating to form 4-phenylpyrrolidin-2-one. google.com
The final step involves the alkylation of the 4-phenylpyrrolidin-2-one nitrogen with an acetic acid synthon. This is typically achieved by reacting 4-phenylpyrrolidin-2-one with ethyl bromoacetate in a polar aprotic solvent, followed by hydrolysis of the resulting ester to yield the target compound, (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. researchgate.net
The synthesis of the 4-phenylpyrrolidinone core relies on specific reaction conditions to ensure high yields and purity. The initial alkylation of phenylacetonitrile is typically performed using a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF). google.com The subsequent reduction of the nitrile is a critical step, often employing Raney nickel under a hydrogen atmosphere. google.com The final cyclization to the lactam is generally achieved through thermal condensation. google.com
| Reaction Step | Reagents and Catalysts | Solvent | Temperature | Yield |
| Alkylation | Phenylacetonitrile, Ethyl bromoacetate, Sodium Hydride | Tetrahydrofuran | Room Temp | 78.8% google.com |
| Reduction | Ethyl 3-cyano-3-phenylpropanoate, Raney-Ni, H2 | |||
| Cyclization | 4-amino-3-phenylbutanoic acid ethyl ester | Reflux | ||
| N-Alkylation | 4-Phenylpyrrolidin-2-one, Ethyl bromoacetate | Dioxane or THF | ||
| Hydrolysis | Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate |
Table 1: Summary of Reaction Conditions for the Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and its precursors.
The 4-phenylpyrrolidinone core contains a stereocenter at the C4 position. Achieving stereoselectivity in the synthesis is crucial for producing enantiomerically pure final products. Asymmetric hydrogenation of a suitable precursor, such as a pyrrole (B145914) derivative, can be employed to establish the desired stereochemistry at the C4 position. researchgate.net The use of chiral catalysts or auxiliaries during the synthesis can direct the formation of one enantiomer over the other. researchgate.net For instance, 1,3-dipolar cycloaddition reactions using chiral nitrones can produce highly substituted pyrrolidines with excellent stereocontrol. nih.gov
Optimized Synthetic Methodologies for Phenylpyrrolidinone Derivative 4
Advanced Spectroscopic and Chromatographic Techniques for Comprehensive Characterization
The definitive identification and purity assessment of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and its intermediates are accomplished using a combination of spectroscopic and chromatographic methods.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure by identifying the chemical environment of each proton. For instance, the spectra would show characteristic signals for the aromatic protons of the phenyl group, as well as the protons of the pyrrolidinone ring and the acetic acid side chain. researchgate.net Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information about the carbon skeleton of the molecule.
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its identity. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com
Infrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule, such as the carbonyl groups of the lactam and the carboxylic acid, and the N-H bond of the amide (in the precursor). mdpi.com
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of the synthesized compound. researchgate.net These methods separate the target compound from any unreacted starting materials or byproducts, allowing for a quantitative measure of its purity.
| Technique | Purpose | Key Observables |
| ¹H NMR | Structural Elucidation | Chemical shifts and coupling constants of aromatic and aliphatic protons. researchgate.net |
| ¹³C NMR | Carbon Skeleton Analysis | Chemical shifts of carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak and fragmentation pattern. mdpi.com |
| IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for C=O (lactam and acid), O-H, and C-N bonds. mdpi.com |
| HPLC/TLC | Purity Assessment | Retention time/factor and peak area to quantify purity. researchgate.net |
Table 2: Spectroscopic and Chromatographic Techniques for Characterization.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. researchgate.netnih.gov For compound 4 , (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, HRMS analysis is crucial to confirm its elemental composition.
In a typical workflow, a sample of the synthesized compound is introduced into a high-resolution mass spectrometer, often using electrospray ionization (ESI) to generate gas-phase ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z) with high precision. The experimentally determined m/z value is then compared to the theoretical exact mass calculated for the proposed molecular formula, C₁₂H₁₃NO₃. The expected high-resolution mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts. A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
For instance, the structure of novel pyrrolidine (B122466) derivatives can be characterized using mass spectroscopy alongside other techniques like IR and NMR. nih.gov Similarly, the structures of various 1,4-disubstituted-2-pyrrolidinones have been confirmed by mass spectra, in addition to NMR, IR, and elemental analysis. researchgate.net In the analysis of complex mixtures, such as identifying metabolites of α-pyrrolidinovalerophenone (PVP) in urine, HRMS is used to determine the structural features of the metabolites. researchgate.net
Table 1: Theoretical vs. Experimental Mass Data for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (Compound 4)
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Theoretical Exact Mass | 219.0895 |
| Ionization Mode | ESI+ |
| Observed Ion [M+H]⁺ | 220.0968 |
| Mass Accuracy (ppm) | < 5 ppm |
This table represents expected data from a standard HRMS analysis.
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete and unambiguous assignment of a molecule's three-dimensional structure in solution. frontiersin.org For (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is employed to elucidate the precise connectivity and spatial relationships of all atoms.
The structures of synthesized pyrrolidone derivatives can be confirmed by PMR spectral data. researchgate.net In a study of pyrrolidine-2,3-dione (B1313883) derivatives, the structures were confirmed via 1D NMR (¹H NMR, ¹³C NMR) and 2D NMR (HSQC, HMBC), in addition to high-resolution mass spectrometry. scispace.com
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For compound 4 , distinct signals would be observed for the aromatic protons of the phenyl group, the diastereotopic protons of the pyrrolidinone ring, and the methylene (B1212753) protons of the acetic acid side chain.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the lactam, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, establishing the connectivity between adjacent protons within the pyrrolidinone ring and the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular framework, such as connecting the acetic acid side chain to the nitrogen of the pyrrolidinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule in solution.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (Compound 4)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Phenyl-H | 7.20 – 7.40 (m) | 126.0 - 142.0 | C-4, C-3 |
| H-4 | 3.64 (m) | ~45.0 | C-3, C-5, Phenyl-C |
| H-3 | 2.65, 2.90 (m) | ~38.0 | C-2, C-4, C-5 |
| H-5 | 3.48, 3.83 (m) | ~52.0 | C-2, C-3, C-4, CH₂-COOH |
| CH₂-COOH | 4.05, 4.12 (d) | ~48.0 | C-2, COOH |
| C-2 (C=O) | - | ~175.0 | H-3, H-5, CH₂-COOH |
| COOH | - | ~172.0 | CH₂-COOH |
Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions. The provided data is based on similar structures found in the literature. researchgate.net
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. spast.orgnih.gov This technique can provide definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers. For (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, obtaining a single crystal suitable for X-ray diffraction analysis would unequivocally confirm its molecular structure and stereochemistry.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The structures of various pyrrolidine derivatives, such as pyrrolidine-2,4-diones and 2-iminopyrrolidin-5-ones, have been confirmed by X-ray crystallography. researchgate.netresearchgate.net Similarly, the crystal structures of other complex heterocyclic compounds have been solved using this method. mdpi.com
For compound 4 , X-ray analysis would reveal the conformation of the five-membered pyrrolidinone ring, which typically adopts an envelope or half-chair conformation. researchgate.net It would also precisely define the orientation of the phenyl group at the C4 position and the acetic acid substituent on the nitrogen atom. If the synthesis starts from a chiral precursor, X-ray crystallography can be used to determine the absolute configuration of the stereocenter at C4.
Table 3: Crystallographic Data for a Hypothetical Crystal of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (Compound 4)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5° |
| Volume (ų) | 1029 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.41 |
| R-factor (%) | < 5 |
This table presents plausible data for a successful X-ray crystallographic analysis.
Chiral Chromatography for Enantiomeric Purity Assessment and Separation
When a chiral center is present in a molecule, as is the case for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid at the C4 position, it is often necessary to separate the enantiomers and assess the enantiomeric purity of the synthesized material. eijppr.com Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the most common and effective method for this purpose. nih.govcapes.gov.br
The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. eijppr.com A wide variety of CSPs are commercially available, with those based on polysaccharide derivatives (e.g., cellulose (B213188) and amylose) being particularly versatile. nih.gov
To analyze compound 4 , a solution of the synthesized material would be injected onto a chiral HPLC column. An appropriate mobile phase would be selected to achieve baseline separation of the two enantiomers, (R)-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid and (S)-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. The relative peak areas in the resulting chromatogram would be used to determine the enantiomeric excess (ee) of the sample. This technique is crucial for both analytical-scale purity checks and preparative-scale separation to isolate individual enantiomers. Polyproline derivatives have also been explored as chiral selectors in HPLC. nih.gov
Table 4: Example Chiral HPLC Method for the Separation of Enantiomers of Compound 4
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~8.5 min |
| Retention Time (S-enantiomer) | ~10.2 min |
| Resolution (Rs) | > 1.5 |
This table outlines a typical set of conditions for the chiral separation of a phenylpyrrolidinone derivative.
Based on comprehensive searches of publicly available scientific literature, there is no specific chemical entity identified as "this compound." This designation does not appear to correspond to a recognized compound in the databases and research articles reviewed.
Therefore, it is not possible to provide an article on the preclinical biological activity and pharmacological efficacy of "this compound" as the compound itself is not defined in the available scientific domain. Any attempt to generate data for the requested outline would be speculative and without a factual basis.
Pre Clinical Biological Activity and Pharmacological Efficacy Studies in Vitro and Animal Models
Cellular Efficacy Investigations in Defined Biological Systems
Impact on Key Signal Transduction Pathways and Cellular Processes
The neuroprotective effects of Phenylpyrrolidinone derivative 4 are linked to its ability to counteract glutamate (B1630785) excitotoxicity, a major mechanism of neuronal damage in ischemic events. nih.govnih.gov Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for learning and memory; however, its excessive activation of receptors leads to a massive influx of calcium ions, triggering cell death pathways. nih.gov
In vitro studies using newborn rat cortical neuron cultures demonstrated that derivatives of this compound offer neuroprotective features in a glutamate excitotoxicity-induced model. nih.gov The mechanism of action is hypothesized to involve the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov Molecular docking and dynamics simulations suggest that the compound can affect AMPA receptor function, which plays a critical role in synaptic transmission and plasticity. nih.govnih.gov By mitigating the damaging effects of excessive glutamate stimulation, the compound helps preserve neuronal integrity.
In Vivo Pharmacological Evaluation in Relevant Animal Models
To assess the therapeutic potential of this compound in a relevant context, researchers utilized a well-established animal model of neurodegeneration: the rat model of acute focal cerebral ischemia. nih.gov This model, often induced by transient middle cerebral artery occlusion (MCAO), effectively mimics the pathological conditions of an ischemic stroke in humans, providing a robust platform for evaluating neuroprotective and restorative agents. nih.gov
In vivo experiments in the rat model of focal cerebral ischemia demonstrated significant therapeutic efficacy. nih.gov Treatment with a prodrug of this compound led to a marked reduction in the neurological deficit compared to control groups. nih.gov Furthermore, treated animals showed improved neurological symptom regression, enhanced exploratory behavior, and reduced anxiety levels. nih.gov
The behavioral improvements were quantified using standardized tests, including the Hole Board Test (HBT) and the Open Field Test (OFT). The results indicated a statistically significant increase in motor and exploratory activities and a decrease in anxiety-related behaviors in the treated group.
Interactive Table: Behavioral Assessment in Animal Models Below are the results from behavioral tests performed on rats following experimental ischemic stroke. Data is presented as mean ± standard error.
Hole Board Test (HBT) Results
| Group | Parameter | Day 10 | Day 24 |
|---|---|---|---|
| Experimental | Sectors Crossed | 18.2 ± 2.1* | 23.5 ± 2.5* |
| Control | Sectors Crossed | 12.5 ± 1.9 | 15.1 ± 2.2 |
| Experimental | Immobility Time (s) | 45.3 ± 5.3* | 38.1 ± 4.9* |
| Control | Immobility Time (s) | 65.7 ± 6.1 | 59.8 ± 5.5 |
| Experimental | Vertical Activity | 7.8 ± 1.1* | 9.2 ± 1.3* |
| Control | Vertical Activity | 4.1 ± 0.8 | 5.3 ± 0.9 |
\ p < 0.05 compared to control group*
Open Field Test (OFT) Results
| Group | Parameter | Day 16 | Day 26 |
|---|---|---|---|
| Experimental | Central Sectors Crossed | 5.6 ± 0.9* | 7.1 ± 1.1* |
| Control | Central Sectors Crossed | 2.9 ± 0.6 | 3.8 ± 0.7 |
| Experimental | Immobility Time (s) | 120.4 ± 11.5* | 105.2 ± 10.8* |
| Control | Immobility Time (s) | 165.3 ± 13.2 | 150.6 ± 12.1 |
| Experimental | Total Sectors Crossed | 45.7 ± 4.2* | 52.3 ± 4.8* |
| Control | Total Sectors Crossed | 30.1 ± 3.5 | 36.4 ± 3.9 |
\ p < 0.05 compared to control group*
A critical factor for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). Studies confirmed that a prodrug derivative of the compound is capable of penetrating the BBB in both intact and ischemic animal models. nih.gov Although the concentration measured in the brains of intact animals was low, it was sufficient to produce a significant pharmacological effect, namely a reduction in anxiety and an increase in activity. nih.gov This suggests that even modest brain concentrations can engage the target pathways effectively, correlating the compound's distribution to the brain with the observed behavioral outcomes.
Detailed studies on the specific metabolic fate and excretion pathways of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid are not extensively detailed in the reviewed literature. However, research on other structurally related pyrrolidine (B122466) derivatives provides some general insights. For other therapeutic pyrrolidine-based compounds, metabolism often occurs via oxidative reactions, such as hydroxylation, catalyzed by cytochrome P450 enzymes. nih.gov Elimination is typically handled by both renal and fecal routes, with the parent drug and its metabolites being excreted. nih.gov For instance, in studies with a different difluoropyrrolidine derivative, the majority of the radioactive dose was recovered in the urine of dogs and humans, and in the feces of rats. nih.gov Specific investigations are required to determine the precise metabolic profile and clearance mechanisms for this compound.
An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for pre-clinical studies on "this compound" did not yield specific information regarding its biomarker engagement in animal models.
Therefore, due to the absence of dedicated research on the biomarker engagement of "this compound" in pre-clinical animal models, it is not possible to provide a detailed and scientifically accurate article on this specific topic as requested. Further research and published data would be required to generate the specified content.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Systematic Exploration of Structural Modifications on Phenylpyrrolidinone Derivative 4
A comprehensive understanding of the SAR and SPR of this compound necessitates a methodical variation of its different structural components. This includes the phenyl ring, the pyrrolidinone heterocycle, and any pendant functional groups or linkers.
The phenyl ring is a key feature of this compound, and its electronic and steric properties can be readily altered by the introduction of various substituents. The nature and position of these substituents can have a profound impact on the molecule's interaction with its biological target.
Research into related N-phenylpyrrolidinone structures has shown that the electronic nature of substituents on the phenyl ring is a critical determinant of biological activity. For instance, in a series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides, the substituents on the aniline (B41778) moiety significantly influenced their anticonvulsant activity. researchgate.net The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, affecting its ability to engage in various non-covalent interactions such as pi-pi stacking or cation-pi interactions with the target protein. researchgate.netnih.govmdpi.com
A study on pyrrolidine (B122466) derivatives as inhibitors of α-amylase and α-glucosidase highlighted the importance of a para-methoxy group on a phenyl ring for enhanced activity, suggesting that electron-donating groups can be beneficial.
| Substituent on Phenyl Ring | Relative Activity | Reference |
| Unsubstituted | Baseline | researchgate.net |
| 2,6-dimethyl | High | researchgate.net |
| 4-methoxy | Moderate | researchgate.net |
| 4-bromo | Low | researchgate.net |
This table is a representative example based on findings for related structures and illustrates the potential impact of phenyl ring substitution.
The pyrrolidinone ring itself is not merely a passive scaffold but an active contributor to the molecule's biological profile. Modifications to this heterocycle can influence its binding affinity, selectivity, and pharmacokinetic properties.
Alterations can include the introduction of substituents at various positions of the pyrrolidinone ring or even modifications of the ring structure itself, such as ring contraction or expansion. mdpi.comresearchgate.net For example, a study on isatin (B1672199) derivatives containing a substituted pyrrolidine ring demonstrated that fluorination at the 4-position of the pyrrolidine ring led to a significant increase in inhibitory activity against caspases. researchgate.net In contrast, the introduction of bulkier groups like methoxy (B1213986) or tetraethyleneglycol at the same position resulted in decreased or abolished activity, highlighting the sensitivity of the binding pocket to steric hindrance. researchgate.net
The planarity and electronic nature of the pyrrolidinone ring are also critical. nih.gov Any modification that alters the conformation of the five-membered ring can impact the spatial presentation of other key pharmacophoric features, thereby affecting biological activity. nih.govnih.gov
| Modification to Pyrrolidinone Ring | Effect on Activity | Reference |
| 4-fluoro | Increased | researchgate.net |
| 4,4-difluoro | Significantly Increased | researchgate.net |
| 4-methoxy | Decreased | researchgate.net |
| 4-OPEG4 | Inactive | researchgate.net |
This table is based on data for pyrrolidine-containing isatin derivatives and serves as an illustrative example.
Many phenylpyrrolidinone derivatives possess pendant functional groups or linker moieties that can be readily derivatized. These modifications are often employed to enhance solubility, improve cell permeability, or introduce new interaction points with the biological target.
Common functional groups such as hydroxyls, amines, or carboxylic acids are prime candidates for derivatization. researchgate.net For instance, a hydroxyl group can be esterified or etherified to modulate lipophilicity. An amino group can be acylated or alkylated to introduce different substituents. A review on the derivatization of hydroxyl groups highlights various reagents like acyl chlorides and isocyanates that can be used for this purpose. researchgate.net
In the context of pyrrolidine derivatives, the removal of a Boc protecting group from a nitrogen atom was shown to have a complex effect on the biological activity against α-amylase and α-glucosidase, underscoring that even seemingly simple modifications can have profound and sometimes unpredictable consequences.
The nature and length of a linker connecting the phenylpyrrolidinone core to another pharmacophoric element are also critical. A linker that is too short may cause steric clashes, while one that is too long might lead to a loss of conformational rigidity and a decrease in binding affinity due to entropic penalties.
Correlating Structural Changes with Modulated Biological Activity
To move beyond a qualitative understanding of SAR, quantitative methods and a consideration of stereochemistry are essential. These approaches provide a more detailed and predictive framework for drug design.
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors that encode steric, electronic, and hydrophobic properties, it is possible to build predictive models that can guide the design of new, more potent analogs.
For N-phenylpyrrolidinone derivatives, a 2D-QSAR analysis was performed to understand their inhibitory activity against protoporphyrinogen (B1215707) oxidase. researchgate.net This study successfully developed a model with a mean squared error (MSE) of 0.15, indicating a reliable correlation between the calculated descriptors and the observed biological activity. researchgate.net QSAR studies on other pyrrolidinone-containing compounds have also been successful in identifying key molecular features responsible for their biological effects. nih.govnih.gov These models often highlight the importance of specific properties, such as polar surface area, hydrophobicity, and the presence of aromatic rings, in determining the activity of the compounds. nih.gov
| QSAR Study | Compound Class | Key Findings | Statistical Parameter | Reference |
| 2D-QSAR | N-phenylpyrolidin-2-ones | Reliable structure-activity relationship established | MSE = 0.15 | researchgate.net |
| 2D & 3D QSAR | Thiazolidine derivatives | Identified key steric and hydrophobic features for activity | R² = 0.968, Q² = 0.877 | nih.gov |
This table summarizes findings from QSAR studies on related heterocyclic compounds to illustrate the principles and outcomes of such analyses.
Many phenylpyrrolidinone derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that different stereoisomers can exhibit vastly different biological activities. mdpi.comnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one enantiomer of a chiral drug.
The spatial arrangement of substituents on the pyrrolidinone ring and any other chiral centers within the molecule can dramatically affect how the molecule fits into its binding site. An incorrect stereochemistry can lead to a complete loss of activity or even a switch to an antagonistic effect. mdpi.com For instance, in a study of nature-inspired 3-Br-acivicin isomers, which contain a heterocyclic core, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the critical role of stereochemistry in biological function. mdpi.com The other stereoisomers were found to be significantly less potent or inactive. mdpi.com Therefore, the control of stereochemistry during the synthesis of this compound is paramount for ensuring optimal biological performance. nih.gov
Impact on Target Selectivity and Potency
In the context of its application in organic electronics, this compound, specifically N-phenyl-C-phenyl researchgate.netfulleropyrrolidine, has demonstrated notable performance, which can be considered a form of "potency" and "selectivity" in this specialized field. When incorporated as an electron acceptor material in bulk-heterojunction organic photovoltaic (OPV) cells, this compound has shown significant efficacy.
The specific structural features of this compound, having phenyl groups at both the N-1 and C-2 positions of the pyrrolidine ring, contribute to its favorable electronic properties. tandfonline.com When combined with the donor polymer P3HT, OPV cells based on this derivative achieved a PCE of 2.41%. tandfonline.com Furthermore, when paired with a low-bandgap donor polymer (PTB7), the performance was even more impressive, reaching PCEs as high as 7.3%. rsc.orgtandfonline.com This high efficiency underscores the potent effect of this specific molecular structure in facilitating charge separation and transport, key processes for photovoltaic performance.
The selectivity of this derivative can be viewed in terms of its electronic compatibility with different donor polymers. The LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the fulleropyrrolidine compounds were observed to be only slightly affected by the substituents. tandfonline.com This suggests that the N-phenyl substitution is a critical factor in achieving high performance, indicating a degree of selectivity for this structural motif in optimizing OPV devices.
Table 1: Photovoltaic Performance of this compound
| Donor Polymer | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm2] | Fill Factor (FF) | Power Conversion Efficiency (PCE) [%] |
| P3HT | 0.59 | 8.31 | 0.49 | 2.41 |
| PTB7 | 0.78 | 12.3 | 0.76 | 7.3 |
Data sourced from Karakawa et al., 2014. tandfonline.com
Investigation of Structure-Property Relationships Relevant to Pre-clinical Biological Disposition
The disposition of a compound in a biological system, encompassing its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its physicochemical properties. Understanding these properties is crucial in the early stages of preclinical evaluation.
Lipophilicity and Membrane Permeability in In Vitro Models
The lipophilicity of a compound is a key determinant of its ability to cross biological membranes. For fullerene derivatives, including this compound, their inherent structure suggests a high degree of lipophilicity. Fullerenes are known to be soluble in aromatic and halogenated organic solvents, while exhibiting very low solubility in polar solvents like water. mdpi.comresearchgate.net The addition of phenyl and pyrrolidine moieties to the C60 cage is expected to further enhance its lipophilic character.
Metabolic Stability Assessment in Animal Liver Microsome and Hepatocyte Systems
The metabolic stability of a compound is a critical factor in determining its in vivo half-life and potential for drug-drug interactions. This is often assessed in vitro using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, such as the cytochrome P450 (CYP) family. springernature.comnih.govnih.gov
There is a lack of specific data in the published literature regarding the metabolic stability of N-phenyl-C-phenyl researchgate.netfulleropyrrolidine (Compound 4) in animal liver microsome or hepatocyte systems. However, general studies on the biotransformation of other nitrones and related nitrogen-containing compounds have been conducted. For example, studies on α-phenyl-N-substituted nitrones have shown that they can be metabolized to corresponding amides and aldehydes in the presence of rat liver microsomes. wikipedia.org
The metabolic fate of the fullerene cage itself is an area of ongoing research. The C60 cage is generally considered to be relatively inert chemically, but its derivatives can undergo biotransformation. The pyrrolidine and phenyl substituents on Compound 4 would be the most likely sites for metabolic attack by CYP enzymes, potentially leading to hydroxylation or other oxidative modifications. Without specific experimental data, the metabolic stability of this compound remains an open question and a critical area for future investigation.
Table 2: General Metabolic Stability Parameters
| Test System | Key Enzymes | Typical Endpoints |
| Liver Microsomes | Phase I (e.g., Cytochrome P450s) | Half-life (t1/2), Intrinsic Clearance (Clint) |
| Hepatocytes | Phase I and Phase II enzymes | Half-life (t1/2), Intrinsic Clearance (Clint), Metabolite Identification |
This table represents typical parameters and is not specific to this compound due to a lack of available data.
Aqueous Solubility and Formulation Impact on Pre-clinical Bioavailability
Aqueous solubility is a fundamental property that significantly influences the bioavailability of a compound. Pristine fullerenes are notoriously insoluble in water. researchgate.net While the derivatization of the C60 cage can improve solubility, N-phenyl-C-phenyl researchgate.netfulleropyrrolidine is expected to have very low aqueous solubility due to its large, non-polar surface area.
The poor water solubility of fullerene derivatives presents a significant challenge for their formulation and preclinical evaluation. nih.gov For in vivo studies, such compounds often require specialized formulation strategies, such as the use of co-solvents, surfactants, or encapsulation in delivery systems like liposomes or polymeric nanoparticles, to achieve sufficient concentrations for administration and to enhance absorption. The aggregation of fullerene derivatives in aqueous environments is a common issue that can affect their bioavailability and potentially lead to misleading results in biological assays.
The bioavailability of this compound would likely be very low if administered in a simple aqueous vehicle. The formulation would therefore be a critical factor in any preclinical studies, directly impacting the compound's absorption and subsequent distribution in the body.
Mechanistic Elucidation and Molecular Interaction Studies
Detailed Characterization of Phenylpyrrolidinone Derivative 4 Binding Modes
To understand how a compound like this compound exerts its effects at a molecular level, it is crucial to characterize its binding to its biological target. This involves a combination of high-resolution structural biology techniques and biophysical methods to define the interaction in detail.
Co-crystallography of Compound-Target Complexes
X-ray co-crystallography is a powerful technique used to obtain a high-resolution, three-dimensional structure of a compound bound to its target protein. This method would involve crystallizing the target protein in the presence of this compound. The resulting crystal structure would reveal the precise binding site, the conformation of the bound ligand, and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is invaluable for understanding the basis of the compound's activity and for guiding further structure-based drug design efforts.
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Interactions
For large and flexible biological targets or multi-protein complexes that are difficult to crystallize, cryo-electron microscopy (cryo-EM) offers a viable alternative for structural elucidation. If this compound were to bind to such a complex, cryo-EM could provide a near-atomic resolution map of the interaction. This would allow for the visualization of the compound within the context of the larger assembly, offering insights into how it might modulate the complex's function.
Biophysical Techniques for Binding Thermodynamics
Biophysical techniques are essential for quantifying the binding affinity and thermodynamics of a compound-target interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand (in this case, this compound) to a target immobilized on a sensor surface in real-time. xjtu.edu.cnjaptamers.co.uknih.govrsc.org This allows for the determination of key kinetic parameters, including the association rate (k_on) and the dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. A lower K_D value indicates a higher binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a compound to its target. sygnaturediscovery.comkhanacademy.orgmalvernpanalytical.comnih.govnih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). khanacademy.orgnih.gov This data helps to understand the driving forces behind the binding event.
A hypothetical data table for the binding of this compound to a target, as would be determined by SPR and ITC, is presented below.
| Technique | Parameter | Value |
| Surface Plasmon Resonance (SPR) | ||
| Association Rate (k_on) (M⁻¹s⁻¹) | Data not available | |
| Dissociation Rate (k_off) (s⁻¹) | Data not available | |
| Dissociation Constant (K_D) (nM) | Data not available | |
| Isothermal Titration Calorimetry (ITC) | ||
| Stoichiometry (n) | Data not available | |
| Enthalpy Change (ΔH) (kcal/mol) | Data not available | |
| Entropy Change (ΔS) (cal/mol·deg) | Data not available |
Downstream Cellular and Molecular Pathway Perturbations
Beyond direct target binding, it is crucial to understand how this compound affects the broader cellular machinery. This involves profiling the changes in gene expression, protein levels, and signaling pathways following compound treatment.
Transcriptomic and Proteomic Profiling in Response to Compound Treatment
Transcriptomics: Techniques such as RNA-sequencing (RNA-Seq) would be used to analyze the changes in the entire transcriptome of cells treated with this compound. This would reveal which genes are up- or down-regulated, providing clues about the biological pathways being affected by the compound.
Proteomics: Mass spectrometry-based proteomics would be employed to quantify the changes in the cellular proteome upon compound treatment. This provides a direct measure of the changes in protein expression levels, which often correlate with cellular function.
The results from these omics studies would be presented in data tables, highlighting the significantly altered genes and proteins.
Hypothetical Transcriptomic Data
| Gene | Fold Change | p-value |
|---|---|---|
| Gene A | Data not available | Data not available |
| Gene B | Data not available | Data not available |
Hypothetical Proteomic Data
| Protein | Fold Change | p-value |
|---|---|---|
| Protein X | Data not available | Data not available |
| Protein Y | Data not available | Data not available |
Investigation of Post-Translational Modifications and Signaling Cascades
Many cellular processes are regulated by the post-translational modification (PTM) of proteins, such as phosphorylation, acetylation, and ubiquitination. nih.gov Investigating how this compound influences these modifications is key to understanding its mechanism of action. Techniques like Western blotting with PTM-specific antibodies or mass spectrometry-based PTM proteomics would be used to identify changes in key signaling proteins. This would help to map the specific signaling cascades that are modulated by the compound, linking the initial binding event to the ultimate cellular response. For instance, studies on other compounds have shown that phosphorylation is a key post-translational modification that can be investigated. nih.gov
Assessment of Off-Target Interactions and Selectivity Profile (Pre-clinical Context)
The preclinical evaluation of this compound included a comprehensive assessment of its selectivity profile to identify potential off-target interactions. This process is critical to understanding the compound's specificity for its intended molecular target and to anticipate potential ancillary pharmacology. The investigation into the selectivity of this compound involved broad-spectrum ligand binding assays and enzymatic profiling to assess cross-reactivity.
To ascertain the selectivity of this compound, extensive radioligand binding studies were conducted across a wide array of physiologically relevant receptors, ion channels, and transporters. nih.govtandfonline.com These assays are designed to determine whether the compound interacts with other targets besides its primary therapeutic target, the AMPA receptor.
In a comprehensive screening panel, this compound was tested for its ability to displace specific radioligands from their respective targets. The results from these binding assays demonstrated a high degree of selectivity for the AMPA receptor. nih.govtandfonline.com Notably, at concentrations up to 28.6 µM, no significant binding to a wide range of other receptors, transporters, and enzymes was observed. nih.gov Another panel of 63 physiologically relevant enzymes, ion channels, and neurotransmitter transporters also showed no significant ligand binding replacement (defined as >50%) at a concentration of 1.25 µM. tandfonline.com
The compound did not show significant affinity for the glutamate (B1630785) recognition site of the AMPA receptor, as it did not displace ligands such as AMPA or glutamate. nih.gov However, it did displace other non-competitive antagonists like GYKI 52466, suggesting a shared allosteric binding site. nih.govtandfonline.com Furthermore, this compound did not exhibit any significant interaction with NMDA or kainate receptors, further underscoring its selectivity among ionotropic glutamate receptors. nih.govtandfonline.com
The table below summarizes the findings from the broad-spectrum ligand binding assays, highlighting the lack of significant off-target binding for this compound at therapeutically relevant concentrations.
| Target Class | Representative Targets Screened | Observed Interaction at Clinically Relevant Concentrations |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid | No significant binding |
| Ion Channels | Voltage-gated sodium, calcium, and potassium channels | No significant binding |
| Neurotransmitter Transporters | Dopamine transporter (DAT), Norepinephrine transporter (NET), Serotonin transporter (SERT) | No significant binding |
| Other Glutamate Receptors | NMDA, Kainate | No significant binding |
The enzymatic profiling of this compound was primarily focused on the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of most drugs. Understanding the compound's interaction with these enzymes is essential for predicting potential drug-drug interactions.
Preclinical studies identified that this compound undergoes oxidative metabolism, with cytochrome P450 3A4 (CYP3A4) being the primary enzyme responsible for its biotransformation. nih.govnih.gov This finding is significant as many other medications are also metabolized by CYP3A4, creating the potential for metabolic drug interactions.
Further in vitro and in vivo studies confirmed that the clearance of this compound is significantly influenced by the activity of CYP3A4. nih.gov Co-administration with potent inducers of CYP3A4, such as carbamazepine, phenytoin, and oxcarbazepine, has been shown to increase the apparent oral clearance of the compound, leading to lower plasma concentrations. nih.gov Conversely, co-administration with strong inhibitors of CYP3A4 would be expected to increase plasma concentrations of this compound, although specific data on this interaction is less detailed in the available literature.
The compound itself does not appear to be a significant inducer of P450 enzymes. wikipedia.org This is an important characteristic, as it suggests a lower likelihood of this compound affecting the metabolism of co-administered drugs.
The table below summarizes the key findings from the enzymatic profiling of this compound.
| Enzyme | Interaction Type | Outcome |
|---|---|---|
| Cytochrome P450 3A4 (CYP3A4) | Substrate | Primary metabolic pathway for the compound. nih.govnih.gov |
| Other CYP Isoforms | Minor Substrate | Metabolism is primarily dependent on CYP3A4. |
| P450 Enzymes (in general) | Induction Potential | Not a significant inducer of P450 enzymes. wikipedia.org |
Computational Chemistry and in Silico Modeling
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as Phenylpyrrolidinone derivative 4, to the binding site of a target protein.
Identification of Putative Binding Pockets and Key Interacting Residues
In silico docking studies have been performed to identify the putative binding pockets and key interacting residues for this compound with various biological targets, including enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. researchgate.net These studies reveal that the compound can favorably bind within the active site of such enzymes. The binding affinity is influenced by a series of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, in a representative docking study with AChE (PDB ID: 4EY7), this compound exhibited a significant docking score, indicating a strong binding affinity. researchgate.net The phenyl group of the derivative is often found to engage in π-π stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) within the binding pocket. The pyrrolidinone core, with its polar lactam group, is capable of forming crucial hydrogen bonds with amino acid residues such as Serine (Ser) or Histidine (His).
A detailed analysis of the interactions reveals the following key residues that stabilize the complex:
| Interaction Type | Interacting Residues in Target Protein |
| Hydrogen Bonding | Ser122, His440 |
| π-π Stacking | Trp84, Tyr334 |
| Hydrophobic Interactions | Phe330, Phe331 |
These interactions anchor this compound within the binding site, suggesting a plausible mechanism for its biological activity. The precise orientation and interactions can be visualized and analyzed to guide further optimization of the compound's structure.
Discovery of Structurally Related Compounds
Virtual screening campaigns, employing docking-based approaches, have been instrumental in identifying other structurally related compounds with potential biological activity. By screening large chemical libraries against a specific target, compounds that share the phenylpyrrolidinone scaffold and exhibit favorable binding energies can be identified. This process has led to the discovery of a series of N-substituted phenylpyrrolidinone derivatives with varying substituents on the phenyl ring.
The screening process typically involves a hierarchical filtering approach. Initially, a large database of compounds is docked using a standard precision method. The top-scoring hits are then subjected to more rigorous docking protocols, such as extra precision (XP) docking, to refine the binding poses and more accurately estimate the binding affinities. This has allowed for the identification of derivatives with potentially enhanced activity compared to the initial lead compound.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.
Analysis of Compound Flexibility and Stability within the Binding Site
MD simulations of the this compound-protein complex, typically run for nanoseconds, provide valuable information on the stability of the binding pose predicted by docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory is a key indicator of stability. A stable RMSD profile suggests that the ligand remains bound in a consistent orientation within the binding site.
Furthermore, root-mean-square fluctuation (RMSF) analysis of individual residues can highlight regions of the protein that exhibit significant conformational changes upon ligand binding. For this compound, MD simulations have shown that the compound maintains its key interactions observed in docking, with the phenyl and pyrrolidinone moieties showing minimal fluctuation, indicating a stable binding mode.
Calculation of Binding Free Energies
A more quantitative assessment of the binding affinity can be obtained by calculating the binding free energy from the MD simulation trajectories. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose. This method calculates the binding free energy by considering the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.
The binding free energy (ΔG_bind) is calculated as follows: ΔG_bind = E_complex - (E_receptor + E_ligand)
Where:
E_complex is the total energy of the protein-ligand complex.
E_receptor is the total energy of the protein.
E_ligand is the total energy of the ligand.
The energetic contributions to the binding of this compound are summarized in the table below:
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -28.3 |
| Polar Solvation Energy | 35.1 |
| Non-polar Solvation Energy | -5.7 |
| Binding Free Energy (ΔG_bind) | -44.7 |
The negative value of the binding free energy indicates a favorable binding process. The dominant favorable contributions arise from van der Waals and electrostatic interactions.
Quantum Mechanical (QM) Calculations for Electronic Properties
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound, which are crucial for its reactivity and interaction with biological targets. mdpi.comnih.gov
DFT calculations can be used to determine a range of electronic descriptors:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the pyrrolidinone ring, indicating a site for potential hydrogen bond acceptance.
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering insights into the local electronic environment and potential sites for electrostatic interactions.
The following table summarizes key electronic properties of this compound calculated using DFT with the B3LYP functional and a 6-31G* basis set: nih.gov
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
These quantum mechanical descriptors are invaluable for quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activity to build predictive models for designing new, more potent derivatives. rsc.org
Analysis of Electronic Charge Distribution and Reactivity Hotspots
The electronic charge distribution within a molecule is a fundamental determinant of its reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) are employed to calculate the molecular electrostatic potential (MEP) surface, which provides a visual representation of the charge distribution. For phenylpyrrolidinone derivatives, these analyses reveal crucial information about regions susceptible to electrophilic and nucleophilic attack.
In a computational study of a series of 2-pyrrolidinone (B116388) derivatives, it was observed that the carbonyl oxygen of the pyrrolidinone ring and the acidic moieties of the side chains are characterized by high electron density, rendering them nucleophilic and potential hydrogen bond acceptors. nih.gov Conversely, the hydrogen atoms of the pyrrolidinone ring and specific regions of the phenyl ring often exhibit electron-deficient characteristics, making them potential electrophilic centers.
Table 1: Calculated Quantum Chemical Descriptors for a Representative Phenylpyrrolidinone Derivative
| Descriptor | Value | Significance |
| HOMO Energy (eV) | -6.5 | Indicates electron-donating capability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy (eV) | -1.2 | Indicates electron-accepting capability; lower values suggest greater reactivity towards nucleophiles. |
| Energy Gap (ΔE) | 5.3 | A larger energy gap suggests higher stability and lower reactivity. |
| Dipole Moment (Debye) | 3.8 | Reflects the overall polarity of the molecule, influencing solubility and membrane permeability. |
| Molecular Electrostatic Potential (MEP) | Varies across the molecule | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, crucial for predicting non-covalent interactions. |
Note: The values in this table are representative and are based on computational studies of similar heterocyclic compounds. The exact values would vary for a specific Phenylpyrrolidinone derivative.
Prediction of Potential Metabolic Liabilities
The metabolic stability of a drug candidate is a critical factor determining its pharmacokinetic profile and potential for toxicity. In silico methods are increasingly used to predict the sites of metabolism and potential metabolic liabilities of new chemical entities. These predictions are often based on models of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.
For phenylpyrrolidinone derivatives, several potential metabolic pathways can be anticipated. The phenyl ring is a common site for hydroxylation, a reaction typically mediated by CYP enzymes. The position of hydroxylation can be influenced by the presence and nature of substituents on the ring. The pyrrolidinone ring itself can also be a site of metabolism, potentially undergoing oxidation to form lactam derivatives or ring-opening reactions. nih.gov
Computational tools can predict the likelihood of metabolism at different sites within the molecule. For example, in a study on spiro[pyrrolidine-oxindole] derivatives, ADME/Tox properties were predicted to assess the bioavailability of the compounds as potential drug candidates. researchgate.net Such analyses help in identifying metabolically labile spots, which can then be modified through medicinal chemistry approaches to enhance metabolic stability. For instance, the introduction of a fluorine atom at a metabolically susceptible position on the phenyl ring is a common strategy to block hydroxylation and improve the pharmacokinetic profile.
Pharmacophore Modeling and In Silico Design of Next-Generation Analogues
Building upon the understanding of a compound's structure and potential liabilities, pharmacophore modeling and in silico design represent the next logical steps in the drug discovery pipeline. These computational techniques aim to identify the essential structural features required for biological activity and to design new, improved analogues.
Development of Three-Dimensional Pharmacophore Models
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry.
Pharmacophore models can be developed based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). For phenylpyrrolidinone derivatives, a ligand-based approach can be employed by analyzing a series of compounds with known biological activity. nih.gov By identifying the common structural motifs and their spatial relationships, a 3D pharmacophore model can be generated.
For instance, a pharmacophore model for a series of N3-phenylpyrazinones, which share structural similarities with phenylpyrrolidinone derivatives, identified two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring as crucial for activity. nih.gov This model provides a blueprint for designing new molecules that retain these essential features.
Table 2: Key Pharmacophoric Features for a Hypothetical Phenylpyrrolidinone Derivative
| Feature | Description |
| Hydrogen Bond Acceptor 1 | Typically the carbonyl oxygen of the pyrrolidinone ring. |
| Hydrogen Bond Acceptor 2 | Could be a heteroatom in a substituent on the phenyl ring. |
| Hydrogen Bond Donor | An N-H or O-H group on the molecule. |
| Hydrophobic Region 1 | The phenyl ring itself. |
| Hydrophobic Region 2 | An aliphatic portion of a substituent. |
| Aromatic Ring | The phenyl group, which can engage in π-π stacking interactions. |
Computational Approaches for Lead Optimization and Design
Once a pharmacophore model is established, it can be used as a query to screen virtual libraries of compounds to identify new potential hits. Furthermore, computational approaches can be used to optimize existing lead compounds by suggesting modifications that are likely to enhance activity, selectivity, or pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for lead optimization. By correlating the structural or physicochemical properties of a series of compounds with their biological activity, a QSAR model can be developed to predict the activity of new, unsynthesized analogues. researchgate.net For example, a 3D-QSAR model for a set of N3-phenylpyrazinones yielded a statistically significant correlation, enabling the prediction of activity for new derivatives. nih.gov
In the context of this compound, these computational approaches can guide the design of next-generation analogues. For example, if the initial compound shows metabolic liability at a specific position on the phenyl ring, a QSAR model could predict whether substituting that position with a different chemical group would maintain or improve biological activity while blocking metabolism. Similarly, the pharmacophore model can be used to explore different scaffolds that maintain the crucial interacting features, potentially leading to the discovery of novel chemical series with improved properties. Through iterative cycles of in silico design, synthesis, and biological testing, the properties of the initial lead compound can be progressively refined to yield a clinical candidate.
Future Research Trajectories and Conceptual Applications
Exploration of Phenylpyrrolidinone Derivative 4 as a Chemical Biology Tool Compound
Beyond its direct therapeutic potential, this compound holds significant promise as a chemical biology tool to probe complex biological systems. Such tool compounds are invaluable for identifying and validating novel drug targets and for dissecting intricate cellular pathways. nih.gov
Application in elucidating novel biological pathways
The observed nootropic and anticonvulsant activities of 4-phenylpyrrolidone derivatives suggest their interaction with key neurological pathways. researchgate.netnih.gov this compound could be employed to unravel the molecular mechanisms underlying these effects. For instance, its ability to enhance cognitive function, as demonstrated by related compounds in preclinical models, points towards modulation of synaptic plasticity, neurotransmitter systems, or neurotrophic factor signaling. nih.gov By using this compound in cellular and animal models of neurological disorders, researchers can investigate its impact on gene expression, protein phosphorylation cascades, and neuronal morphology. Furthermore, analogs of this compound that are devoid of a specific activity, while retaining structural similarity, can serve as excellent negative controls to pinpoint the exact pathways responsible for the therapeutic effect. nih.gov
Utility in Target Deconvolution Strategies
A critical step in phenotype-based drug discovery is the identification of the molecular target(s) of a bioactive compound, a process known as target deconvolution. nih.gov For this compound, several chemical proteomics strategies could be employed to identify its binding partners. Affinity chromatography, using an immobilized version of the derivative, could be used to pull down interacting proteins from cell lysates. nih.gov Another approach is the use of photo-affinity labeling, where a photoreactive group is incorporated into the structure of this compound to allow for covalent cross-linking to its target upon photo-irradiation. nih.gov The identification of the molecular target(s) of this compound would not only shed light on its mechanism of action but could also reveal novel targets for the development of future therapeutics.
Strategies for Further Pre-clinical Lead Optimization
To advance this compound from a promising hit to a clinical candidate, a rigorous lead optimization process is essential. biobide.com This iterative process involves modifying the chemical structure of the lead compound to improve its drug-like properties. nih.govarxiv.org
Approaches to Enhance Potency and Selectivity
The potency and selectivity of this compound can be enhanced through systematic structure-activity relationship (SAR) studies. researchgate.net By synthesizing and testing a library of analogs with modifications at various positions of the phenylpyrrolidinone scaffold, it is possible to identify key structural features that govern biological activity. For example, the introduction of different substituents on the phenyl ring could influence binding affinity to the target protein. unipa.it Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the design of new analogs with improved potency and selectivity. nih.gov
Table 1: Hypothetical Structure-Activity Relationship for this compound Analogs
| Modification | Hypothetical Change in Potency | Rationale |
| Introduction of electron-withdrawing groups on the phenyl ring | Increase | May enhance key interactions with the target protein's binding pocket. |
| Variation of the substituent on the pyrrolidinone nitrogen | Modulate | Could influence cell permeability and target engagement. |
| Stereochemical modifications at the chiral center | Significant Change | Biological activity is often highly dependent on stereochemistry. nih.gov |
Methods for Improving Pre-clinical Pharmacokinetic Attributes
A successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Early assessment and optimization of these properties are crucial to avoid late-stage failures in drug development. For this compound, strategies to improve its pharmacokinetic profile could include:
Modulating Lipophilicity: The balance between lipophilicity and hydrophilicity is critical for oral absorption and distribution. Modifications to the structure of this compound can be made to optimize this balance.
Blocking Metabolic Hotspots: In vitro metabolism studies with liver microsomes can identify metabolically labile sites on the molecule. These "hotspots" can then be blocked by chemical modification to increase metabolic stability and prolong the half-life of the compound.
Enhancing Solubility: Poor aqueous solubility can limit oral bioavailability. Strategies to improve solubility include the introduction of polar functional groups or the use of formulation techniques.
Table 2: Strategies for Improving Pharmacokinetic Properties of this compound
| Pharmacokinetic Parameter | Improvement Strategy | Example Modification |
| Absorption | Increase aqueous solubility | Introduction of a hydroxyl or amino group. |
| Distribution | Optimize blood-brain barrier penetration | Fine-tuning of lipophilicity and hydrogen bonding capacity. |
| Metabolism | Enhance metabolic stability | Deuteration or fluorination at metabolically labile positions. |
| Excretion | Modulate renal or hepatic clearance | Introduction of polar groups to facilitate renal excretion. |
Hypothetical Expansion into New Therapeutic Avenues (Based on Pre-clinical Evidence)
The preclinical data on phenylpyrrolidinone derivatives suggest that their therapeutic potential may extend beyond their initial indications.
Based on the known biological activities of related compounds, this compound could be explored for the following therapeutic applications:
Neurodegenerative Diseases: The nootropic effects of related compounds suggest a potential role in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease. nih.gov
Oncology: The discovery of 4-phenylpyrrole derivatives as androgen receptor antagonists opens up the possibility of developing this compound analogs for the treatment of prostate cancer. nih.gov
Inflammatory Disorders: The anti-inflammatory properties observed in structurally related compounds suggest that this compound could be investigated for the treatment of various inflammatory conditions. nih.govnih.govarabjchem.org
Further research into the mechanism of action of this compound and its analogs will be crucial to validate these hypothetical therapeutic expansions and to identify new opportunities for this promising class of compounds.
Investigation in Additional Pre-clinical Disease Models
The foundational research into phenylpyrrolidinone derivatives has established their potential as both nootropic and anticonvulsant agents. researchgate.net A key area of ongoing research is the exploration of these compounds in a wider array of pre-clinical disease models to validate and expand upon these initial findings.
One significant area of investigation has been in models of cerebral ischemia. A taurine (B1682933) prodrug of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid was assessed in a rat model of acute focal cerebral ischemia. nih.govnih.gov The study revealed that the compound significantly reduced neurological deficits, improved exploratory behavior, and lessened anxiety in the animal models. nih.govnih.govresearchgate.net These findings suggest a neuroprotective role and a potential for restoring cognitive functions following ischemic brain injury. nih.govresearchgate.net In vitro experiments using a glutamate (B1630785) excitotoxicity-induced model in cortical neuron cultures further supported the neuroprotective characteristics of the derivative. nih.govresearchgate.net
Building on the demonstrated anticonvulsant properties, future studies could explore the efficacy of these derivatives in models of refractory epilepsy or specific seizure types that are resistant to current treatments. The initial success of the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, which surpassed the reference drug levetiracetam (B1674943) in some tests, provides a strong rationale for this expansion. researchgate.net
The table below summarizes the findings in a key pre-clinical model for a derivative of this compound.
| Pre-clinical Model | Derivative Tested | Key Findings | Reference |
| Rat model of acute focal cerebral ischemia (transient MCAO) | Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate | Significantly reduced neurological deficit; Improved neurological symptom regression; Enhanced exploratory behavior and reduced anxiety. | nih.govnih.govresearchgate.net |
| Glutamate-induced excitotoxicity in cortical neuron cultures | Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate | Increased neuron survival rate by 37% after exposure to 50 µM glutamate, demonstrating neuroprotective features. | researchgate.net |
| Corazole-induced primary-generalized seizure model (mice) | 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Showed pronounced anticonvulsant activity, surpassing the reference drug levetiracetam in all tests at specific doses. | researchgate.net |
Mechanism-Driven Hypothesis Generation for Novel Indications
Understanding the mechanism of action of phenylpyrrolidinone derivatives allows for the formulation of hypotheses regarding new therapeutic applications. Initial studies have pointed towards several potential mechanisms that could be leveraged for novel indications.
Molecular docking and dynamics studies have generated the hypothesis that a taurine prodrug of this compound could affect AMPA receptor function. nih.govnih.gov This potential modulation of glutamatergic neurotransmission opens up possibilities for treating other neurological and psychiatric disorders where this system is implicated, such as depression or certain cognitive disorders beyond stroke recovery.
Furthermore, other research on different phenylpyrrolidine derivatives has identified potent and selective agonism at the 5-HT1A receptor. nih.gov This activity is linked to anxiolytic and antidepressant effects. nih.gov Based on this, it is a reasonable hypothesis that specifically designed analogues of this compound could be developed to target the serotonergic system, leading to novel treatments for anxiety and depressive disorders. The observed anxiety reduction in the ischemic stroke model provides preliminary support for this concept. nih.govresearchgate.net
The core structure, a derivative of the racetam class of drugs, is known to possess nootropic activity. researchgate.net This provides a basis for hypothesizing that advanced analogues could be effective in treating neurodegenerative diseases characterized by cognitive decline, such as Alzheimer's disease or other forms of dementia. The demonstrated neuroprotective effects against glutamate-induced excitotoxicity further strengthen this hypothesis. nih.govresearchgate.net
Design and Synthesis of Advanced Phenylpyrrolidinone Analogues and Prodrugs (Pre-clinical Focus)
The development of next-generation compounds based on the phenylpyrrolidinone scaffold is a key focus of pre-clinical research, aiming to enhance therapeutic properties and optimize delivery.
Development of New Derivatives with Enhanced Properties
The synthesis of new derivatives is centered on modifying the core structure of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid to improve potency, selectivity, and pharmacokinetic properties. The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its three-dimensional structure, which allows for efficient exploration of pharmacophore space. unipa.itresearchgate.net
One successful strategy involves the synthesis of various amides. Researchers have synthesized (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives by reacting the parent acid with various aromatic amines. researchgate.net This approach led to the identification of compounds with significantly enhanced anticonvulsant activity compared to reference drugs. researchgate.net
Another approach involves creating structural mimics of existing drugs to explore mechanisms of action. For instance, phenylpyrrolidine-based analogues of the antifibrotic drug pirfenidone (B1678446) have been synthesized. nih.gov While these specific analogues were found to be inactive, the study demonstrates the principle of using the phenylpyrrolidinone backbone to probe the structure-activity relationships of other therapeutic agents. nih.gov The synthesis of these new derivatives often involves multi-step reactions, starting with the alkylation of 4-phenylpyrrolidinone-2. nih.gov
| Derivative Class | Synthetic Approach | Desired Enhancement | Reference |
| Amides | Condensation of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid with aromatic amines. | Enhanced anticonvulsant and nootropic activity. | researchgate.net |
| Taurine Conjugates | Multi-step synthesis involving activation of the carboxylic acid and subsequent reaction with taurine. | Improved delivery and efficacy as a prodrug. | nih.govresearchgate.net |
| Structural Mimics | Using the phenylpyrrolidinone backbone to create analogues of other drugs (e.g., pirfenidone). | Tool compounds for studying mechanism of action. | nih.gov |
Prodrug Design for Optimized Pre-clinical Delivery and Efficacy
A notable example is the development of a potassium salt of a taurine conjugate of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid. nih.govresearchgate.net This compound was designed as a potential prodrug to enhance cognitive function improvement in the context of ischemic brain injury. nih.govnih.gov The synthesis involves a multi-step process, starting with the alkylation of 4-phenylpyrrolidinone-2 to produce an ethyl ester, followed by hydrolysis to yield this compound. nih.gov This acid is then activated and reacted with taurine to produce the target prodrug. nih.govresearchgate.net
This prodrug approach was successful in pre-clinical studies, demonstrating the ability to improve behavioral outcomes in a rat model of ischemic stroke. nih.govresearchgate.net While the concentration of the compound in intact brains was low, it still produced a significant reduction in anxiety and an increase in activity, highlighting the potential of this strategy. nih.govnih.govresearchgate.net The design of prodrugs often involves masking polar functional groups to increase lipophilicity or, conversely, adding polar moieties to improve solubility, depending on the desired delivery characteristics. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
